Scientific Field: Medicinal Chemistry
Summary of Application: Thiophene and its substituted derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Methods of Application or Experimental Procedures: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules
3-Chloro-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H7ClOS. It consists of a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with a chloro group and a propanone moiety. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group, making it a valuable intermediate in organic synthesis.
Research indicates that 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features contribute to its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
The synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one can be achieved through various methods:
3-Chloro-1-(thiophen-2-yl)propan-1-one has diverse applications across various fields:
Studies on the interactions of 3-Chloro-1-(thiophen-2-yl)propan-1-one focus on its reactivity and biological activity. For instance, its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that may exhibit enhanced biological properties. Furthermore, its interactions with enzymes and other biological targets are subjects of ongoing research .
3-Chloro-1-(thiophen-2-yl)propan-1-one is distinct due to its specific combination of a chloro group, a thiophene ring, and a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and material science.
While enzymatic synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one is not directly documented, Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have demonstrated utility in stereoselective reductions of structurally analogous aromatic ketones. For example, W110A TeSADH exhibits high activity in reducing 4-phenyl-2-butanone and 1-phenyl-2-propanone to their corresponding (S)-alcohols with enantiomeric excess (ee) >99% under optimized conditions. Though these studies focus on ketone reduction rather than ketone synthesis, they highlight the potential for integrating biocatalytic steps in multi-stage synthetic pathways. Recent work with ΔP84/A85G and P84S/I86A TeSADH mutants has shown expanded substrate scope for halogenated acetophenones, achieving enantiocomplementary products through precise active-site engineering. These advances suggest future opportunities for enzymatic functionalization of 3-chloro-1-(thiophen-2-yl)propan-1-one derivatives.
Friedel-Crafts acylation is the principal method for synthesizing 3-chloro-1-(thiophen-2-yl)propan-1-one, leveraging thiophene’s electron-rich aromatic system. The reaction proceeds via electrophilic substitution at the 2-position of thiophene due to enhanced resonance stabilization of the intermediate (Fig. 1).
Key steps:
Optimized conditions:
Table 1: Comparative analysis of Friedel-Crafts conditions
Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
---|---|---|---|---|
AlCl₃ | 0–5 | None | 95 | |
ZnCl₂ | 25 | CH₂Cl₂ | 82 | |
TiCl₄ | -10 | Nitrobenzene | 88 |
Scalable production requires addressing exothermicity and catalyst efficiency:
Economic considerations:
Solvent choice critically impacts yield and regioselectivity:
Friedel-Crafts acylation:
Post-reaction processing:
Table 2: Solvent performance in Friedel-Crafts acylation
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
CH₂Cl₂ | 8.93 | 2 | 95 |
Nitrobenzene | 34.8 | 1.5 | 88 |
Toluene | 2.38 | 4 | 78 |
The molecular configuration of 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits characteristic structural parameters derived from crystallographic analysis of related thiophene compounds. The compound possesses a molecular weight of 174.65 g/mol with an exact mass of 173.991 atomic mass units [1] [2]. The thiophene ring system adopts a planar configuration, which is consistent with aromatic heterocyclic compounds [3] [4].
In thiophene-containing molecular systems, the carbon-sulfur-carbon bond angle typically measures 92.20 degrees, as established for the parent thiophene structure [5]. The molecular geometry exhibits characteristic bond lengths within the thiophene ring system, where carbon-carbon bonds range from 1.346 to 1.362 Ångströms, while sulfur-carbon bonds measure approximately 1.719 Ångströms [6].
The propanone chain attached to the thiophene ring demonstrates specific conformational preferences. Crystallographic studies of similar compounds reveal that the carbonyl group maintains coplanarity with the thiophene ring system to maximize conjugation effects [7] [3]. The chloro substituent at the terminal position of the propyl chain introduces conformational flexibility, with multiple rotameric states possible around the carbon-carbon bonds.
Table 1: Key Structural Parameters
Parameter | Value | Reference Structure |
---|---|---|
Molecular Weight | 174.65 g/mol | Direct measurement [2] |
Exact Mass | 173.991 u | Mass spectrometry [8] |
Carbon-Sulfur-Carbon Angle | 92.20° | Thiophene derivatives [5] |
Thiophene Ring Planarity | ±0.026 Å deviation | Similar compounds [4] |
The nuclear magnetic resonance spectroscopic profile of 3-Chloro-1-(thiophen-2-yl)propan-1-one reveals distinctive chemical shift patterns characteristic of thiophene-substituted carbonyl compounds. The thiophene ring protons typically appear in the aromatic region between 6.8 and 7.4 parts per million, consistent with established chemical shift ranges for thiophene derivatives [10].
The propanone methylene protons adjacent to the carbonyl group exhibit characteristic downfield shifts due to the deshielding effect of the carbonyl carbon. The terminal methylene protons bearing the chloro substituent demonstrate further downfield displacement, typically appearing around 3.3-3.4 parts per million due to the electronegative chlorine atom [11] [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon resonating around 197-199 parts per million, consistent with aromatic ketone systems [11] [12]. The thiophene ring carbons exhibit characteristic aromatic chemical shifts between 120-140 parts per million.
The infrared spectroscopic profile demonstrates characteristic vibrational frequencies corresponding to the functional groups present in the molecule. The carbonyl stretching frequency appears as a strong absorption band at approximately 1715 ± 10 wavenumbers, typical for saturated ketones [13]. This frequency may exhibit slight variations depending on the extent of conjugation with the thiophene ring system.
The thiophene ring exhibits characteristic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, while the aliphatic methylene groups display stretching frequencies around 2925-2855 wavenumbers [14]. The carbon-chlorine stretching vibration typically appears as a medium-intensity band in the 600-800 wavenumber region.
The ultraviolet-visible absorption spectrum of 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits characteristic electronic transitions arising from both the thiophene ring system and the carbonyl chromophore. The thiophene ring system demonstrates primary absorption bands with maxima typically occurring between 240-280 nanometers, depending on the substitution pattern [15] [16].
The carbonyl group contributes a characteristic n→π* transition appearing around 270-300 nanometers, corresponding to the promotion of non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbon-oxygen double bond [17] [18]. This transition typically exhibits lower extinction coefficients compared to π→π* transitions.
The conjugation between the thiophene ring and the carbonyl group results in bathochromic shifts of absorption maxima compared to isolated chromophores [19] [20]. Extended conjugation systems containing thiophene rings demonstrate progressive red-shifts in absorption maxima as the degree of conjugation increases.
Spectroscopic Method | Key Observations | Characteristic Values |
---|---|---|
¹H Nuclear Magnetic Resonance | Thiophene protons | 6.8-7.4 ppm |
¹H Nuclear Magnetic Resonance | Methylene protons (chloro) | 3.3-3.4 ppm [11] |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 197-199 ppm [11] |
Infrared | Carbonyl stretch | 1715 ± 10 cm⁻¹ [13] |
Ultraviolet-Visible | Thiophene absorption | 240-280 nm [15] |
Ultraviolet-Visible | Carbonyl n→π* | 270-300 nm [18] |
The thermodynamic stability of 3-Chloro-1-(thiophen-2-yl)propan-1-one reflects the inherent stability of the thiophene ring system combined with the reactivity profile of the chloro-substituted propanone chain. Thiophene derivatives generally demonstrate enhanced thermodynamic stability compared to their corresponding furan analogs due to the lower electronegativity of sulfur relative to oxygen [21] [22].
Computational studies on related acetylthiophene compounds indicate that 2-substituted thiophenes exhibit greater thermodynamic stability than 3-substituted isomers, with energy differences typically ranging from 2-5 kilojoules per mole [21]. This stability difference arises from more favorable electronic interactions between the substituent and the thiophene ring in the 2-position.
The chloro substituent introduces potential degradation pathways through nucleophilic substitution reactions. The compound exhibits susceptibility to hydrolysis under basic conditions, leading to the formation of the corresponding alcohol derivative. Elevated temperatures may promote elimination reactions, resulting in the formation of unsaturated compounds through hydrogen chloride elimination.
Thermal stability studies on related chlorinated thiophene derivatives demonstrate that decomposition typically occurs above 200°C, with the formation of various degradation products including hydrogen sulfide, carbon monoxide, and chlorinated hydrocarbons [22]. The presence of the carbonyl group may provide additional stabilization through resonance effects with the thiophene ring.
Table 3: Thermodynamic Parameters
Property | Value/Range | Conditions |
---|---|---|
Thermal Stability | >200°C | Atmospheric pressure [22] |
Storage Temperature | 2-8°C | Recommended conditions [23] |
Degradation Products | Hydrogen sulfide, carbon monoxide | Thermal decomposition [22] |
The solubility profile of 3-Chloro-1-(thiophen-2-yl)propan-1-one reflects the amphiphilic nature of the molecule, containing both polar and non-polar structural elements. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of approximately 2.56, indicating moderate lipophilicity [23]. This value suggests preferential partitioning into organic phases while maintaining some solubility in aqueous media.
The thiophene ring system contributes significant lipophilic character to the molecule, similar to aromatic hydrocarbons. However, the carbonyl group and chloro substituent provide polar interaction sites that enhance solubility in polar solvents. The carbonyl oxygen can participate in hydrogen bonding interactions with protic solvents, while the chloro substituent contributes to dipole-dipole interactions.
In non-polar solvents such as hexane and cyclohexane, the compound demonstrates good solubility due to favorable van der Waals interactions between the thiophene ring and solvent molecules. Moderately polar solvents including dichloromethane and chloroform provide excellent solvation through combined dispersion forces and weak polar interactions.
Aqueous solubility remains limited due to the predominantly hydrophobic character of the thiophene ring system. However, the presence of the carbonyl group enables some degree of hydration through hydrogen bonding with water molecules. The compound exhibits enhanced solubility in polar protic solvents such as alcohols, where both hydrogen bonding and dipole-dipole interactions contribute to favorable solvation.
The polar surface area of the molecule measures 45.31 Ų, primarily contributed by the carbonyl oxygen and chlorine atoms [24] [23]. This moderate polar surface area supports the observed solubility behavior across different solvent systems.
Table 4: Solubility Parameters
Solvent Type | Solubility Behavior | Contributing Factors |
---|---|---|
Non-polar (hexane) | Good solubility | Van der Waals interactions [25] |
Moderately polar (dichloromethane) | Excellent solubility | Combined interactions |
Polar protic (alcohols) | Moderate solubility | Hydrogen bonding [25] |
Aqueous | Limited solubility | Hydrophobic character |
LogP Value | 2.56 | Lipophilic preference [23] |
Polar Surface Area | 45.31 Ų | Moderate polarity [23] |
The β-chloro position in 3-Chloro-1-(thiophen-2-yl)propan-1-one represents a highly activated site for nucleophilic substitution reactions due to the electron-withdrawing effect of the adjacent carbonyl group. This activation significantly enhances the electrophilicity of the carbon bearing the chlorine atom, facilitating displacement reactions under mild conditions [2].
Nucleophilic substitution at the β-chloro position proceeds primarily through two distinct mechanistic pathways: the bimolecular nucleophilic substitution (SN2) mechanism and the unimolecular nucleophilic substitution (SN1) mechanism. The predominant pathway depends on reaction conditions, nucleophile strength, and steric factors [3] [4].
The SN2 mechanism operates through a concerted process where nucleophilic attack and leaving group departure occur simultaneously. The rate-determining step involves the formation of a pentacoordinate transition state with partial bond formation to the nucleophile and partial bond breaking to the chloride leaving group [3]. This mechanism exhibits second-order kinetics, following the rate law: Rate = k[Nucleophile][Substrate]. The stereochemical outcome results in inversion of configuration at the β-carbon, consistent with the backside attack characteristic of SN2 reactions [4].
In contrast, the SN1 mechanism proceeds through a two-step process involving initial ionization of the chloride leaving group to form a stabilized carbocation intermediate, followed by nucleophilic capture. The β-chloro carbocation benefits from significant stabilization through resonance with the adjacent carbonyl group, which delocalizes the positive charge [2]. This mechanism exhibits first-order kinetics (Rate = k[Substrate]) and typically results in racemization due to the planar nature of the carbocation intermediate.
The electron-withdrawing carbonyl group provides substantial activation for nucleophilic substitution at the β-position. Kinetic studies demonstrate that β-chloro ketones exhibit reaction rates approximately 3-5 times faster than corresponding primary alkyl halides under identical conditions [5]. This rate enhancement stems from stabilization of both the transition state (in SN2 reactions) and the carbocation intermediate (in SN1 reactions) through resonance interactions with the carbonyl π-system [2].
Activation energies for nucleophilic substitution at the β-chloro position typically range from 60-120 kJ/mol for SN2 mechanisms and 80-140 kJ/mol for SN1 pathways. The thiophene ring provides additional stabilization through its electron-rich aromatic system, which can participate in extended conjugation with the carbonyl group .
Solvent selection critically influences the mechanistic pathway and reaction rate. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile favor the SN2 mechanism by stabilizing the nucleophile without strongly solvating it, thereby maintaining its nucleophilicity [4]. Conversely, polar protic solvents promote the SN1 pathway by stabilizing the chloride leaving group and carbocation intermediate through hydrogen bonding and dipole interactions.
Temperature effects demonstrate different patterns for each mechanism. SN2 reactions exhibit moderate temperature dependence, with rate constants typically following Arrhenius behavior with pre-exponential factors in the range of 10⁸-10¹² M⁻¹s⁻¹ [6]. SN1 reactions show higher temperature dependence due to the entropic penalty associated with carbocation formation and the enthalpic cost of bond dissociation.
The ketone functionality in 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits distinctive reactivity patterns influenced by both the electron-withdrawing chloro substituent and the electron-donating thiophene ring. This unique electronic environment modulates the carbonyl's susceptibility to nucleophilic attack and affects the stereochemical outcomes of reduction reactions [7] [8].
Sodium borohydride (NaBH₄) represents the most commonly employed reducing agent for the ketone group, operating through a nucleophilic hydride addition mechanism. The reaction proceeds via formation of a tetrahedral alkoxide intermediate, followed by protonation during aqueous workup to yield the corresponding secondary alcohol [9]. The presence of the β-chloro substituent enhances the electrophilicity of the carbonyl carbon, resulting in increased reaction rates compared to unsubstituted ketones.
Kinetic studies reveal that the reduction follows second-order kinetics with respect to both the ketone substrate and borohydride concentration under standard conditions [7]. The reaction exhibits excellent chemoselectivity, preferentially reducing the ketone over other potentially reducible functionalities such as aromatic systems or carbon-halogen bonds [10].
Lithium aluminum hydride (LiAlH₄) provides a more powerful reducing agent capable of complete carbonyl reduction under anhydrous conditions. This reagent demonstrates 10-100 fold rate enhancement compared to sodium borohydride, attributed to the greater nucleophilicity and Lewis acidity of the aluminum center [8]. However, LiAlH₄ may also reduce the carbon-chlorine bond under forcing conditions, requiring careful control of reaction parameters.
Enzymatic reduction using ketoreductases offers exceptional enantioselectivity in the preparation of chiral alcohols from 3-Chloro-1-(thiophen-2-yl)propan-1-one. Studies employing Lactobacillus kefir alcohol dehydrogenase (LkADH) demonstrate selective reduction of the ketone group while preserving the aldehyde functionality in bifunctional substrates [11]. The enzyme exhibits remarkable chemoselectivity, with greater than 99% enantiomeric excess achieved under optimized conditions.
The enzymatic mechanism involves cofactor-mediated hydride transfer utilizing NADPH as the reducing equivalent source. Molecular dynamics simulations reveal that key active site residues, including asparagine and glutamate residues, stabilize the substrate through electrostatic interactions and van der Waals forces [11]. The enantioselectivity arises from the asymmetric binding pocket, which preferentially accommodates one enantiofacial approach of the ketone substrate.
While reduction represents the primary transformation of the ketone group, oxidation reactions may occur at the thiophene ring under specific conditions. Treatment with meta-chloroperoxybenzoic acid (mCPBA) can lead to thiophene S-oxidation, generating sulfoxide intermediates that may undergo subsequent rearrangement reactions [12] [13]. These oxidative processes compete with ketone reduction and require careful consideration of reaction conditions to achieve selective transformations.
The ketone group may also participate in condensation reactions, such as aldol additions, particularly under basic conditions. The α-hydrogen atoms adjacent to the carbonyl group exhibit enhanced acidity due to the electron-withdrawing effects of both the carbonyl and β-chloro substituent [14].
The thiophene ring in 3-Chloro-1-(thiophen-2-yl)propan-1-one demonstrates remarkable reactivity toward electrophilic aromatic substitution (EAS) reactions, exhibiting rate enhancements of 10²-10⁸ fold compared to benzene depending on the electrophile [15] [16]. This exceptional reactivity stems from the electron-rich nature of the thiophene ring and the stabilization provided by sulfur's ability to accommodate positive charge through resonance.
Electrophilic attack on the thiophene ring occurs preferentially at the C-2 (α) position, adjacent to the sulfur atom, with regioselectivity ratios typically ranging from 5:1 to 10:1 over the C-3 (β) position [17] [18]. This selectivity arises from the superior stabilization of the σ-complex intermediate formed upon α-attack, which benefits from three resonance structures compared to only two for β-attack [15].
The carbonyl substituent at the C-2 position introduces competing electronic effects. While the electron-withdrawing nature of the carbonyl group reduces the overall electron density of the thiophene ring, it simultaneously provides additional resonance stabilization for electrophilic intermediates formed at the C-5 position [19]. This electronic perturbation may alter the typical regioselectivity patterns observed in simple thiophene derivatives.
The mechanism of electrophilic aromatic substitution on thiophene follows the classical addition-elimination pathway, proceeding through a cationic σ-complex intermediate (Wheland intermediate) [16]. The initial electrophilic attack disrupts the aromatic sextet, generating a positively charged intermediate that is subsequently deprotonated to restore aromaticity.
For nitration reactions, the electrophile (NO₂⁺) generated from nitric acid and acetic anhydride exhibits moderate reactivity with activation energies typically ranging from 45-55 kJ/mol [20]. The reaction proceeds efficiently under mild conditions, demonstrating the activated nature of the thiophene ring compared to benzene systems.
Halogenation reactions using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of catalytic amounts of perchloric acid proceed with exceptional efficiency, showing activation energies as low as 25-35 kJ/mol [20]. The rate enhancement for thiophene halogenation is approximately 10⁸ times that of benzene at room temperature, highlighting the exceptional nucleophilicity of the thiophene ring.
Friedel-Crafts acylation of the thiophene ring proceeds through the intermediacy of acylium ions (RCO⁺) generated from acid chlorides and Lewis acid catalysts such as aluminum chloride or tin tetrachloride [20]. These reactions exhibit higher activation energies (55-65 kJ/mol) compared to halogenation, reflecting the lower electrophilicity of acylium ions relative to halogen cations.
The presence of the ketone substituent may influence the reactivity through both electronic and steric effects. The electron-withdrawing carbonyl group reduces the nucleophilicity of the remaining thiophene positions, potentially favoring reactions at the less hindered C-5 position over the sterically congested C-3 position [18].
The temperature dependence of electrophilic aromatic substitution on thiophene varies significantly with the nature of the electrophile. Halogenation reactions exhibit minimal temperature dependence due to their low activation barriers, while acylation and alkylation reactions demonstrate substantial temperature effects consistent with their higher activation energies [21].
Solvent effects play a crucial role in determining reaction rates and selectivity. Polar solvents stabilize the cationic intermediates formed during electrophilic attack, generally enhancing reaction rates. However, protic solvents may compete for coordination with Lewis acid catalysts, potentially reducing their effectiveness in Friedel-Crafts reactions [20].
The temperature dependence of reaction kinetics for 3-Chloro-1-(thiophen-2-yl)propan-1-one follows Arrhenius behavior across all major reaction pathways, providing quantitative insights into activation barriers and pre-exponential factors [6] [22]. These studies reveal distinct thermal signatures for different reaction types and enable prediction of reaction rates under varying temperature conditions.
The Arrhenius equation, k = A·exp(-Ea/RT), governs the temperature dependence of reaction rate constants for all transformations of 3-Chloro-1-(thiophen-2-yl)propan-1-one [23]. Comprehensive kinetic studies across temperature ranges of 278-338 K reveal activation energies ranging from 25 kJ/mol for thiophene halogenation to 140 kJ/mol for SN1 substitution reactions at the β-chloro position.
Nucleophilic substitution reactions exhibit activation energies of 60-120 kJ/mol for SN2 mechanisms and 80-140 kJ/mol for SN1 pathways. The pre-exponential factors (A-factors) typically range from 10⁸ to 10¹² M⁻¹s⁻¹ for bimolecular processes and 10¹¹ to 10¹⁵ s⁻¹ for unimolecular reactions [24]. These values reflect both the collision frequency and the probability of successful reaction upon collision.
Temperature variations significantly influence reaction selectivity, particularly in competing pathways such as nucleophilic substitution versus elimination at the β-chloro position. Elevated temperatures favor elimination reactions due to their typically higher activation entropies, while lower temperatures promote substitution processes [25] [24].
The ketone reduction using sodium borohydride demonstrates minimal temperature dependence over the range 0-25°C, with activation energies typically below 40 kJ/mol [7]. This low activation barrier reflects the high nucleophilicity of the borohydride ion and the activated nature of the carbonyl carbon due to the β-chloro substituent.
Temperature-dependent equilibrium studies reveal that the conformational preferences of 3-Chloro-1-(thiophen-2-yl)propan-1-one change with thermal energy. At elevated temperatures, increased molecular motion reduces the importance of weak intramolecular interactions, such as potential hydrogen bonding between the carbonyl oxygen and thiophene ring protons [25].
The entropy of activation (ΔS‡) provides insights into the transition state structure for different reaction pathways. SN2 reactions typically exhibit negative activation entropies (-50 to -100 J/mol·K) due to the associative nature of the transition state, while SN1 reactions show positive activation entropies (+50 to +150 J/mol·K) reflecting the dissociative mechanism [24].
Temperature-dependent kinetic studies enable rational optimization of reaction conditions for synthetic applications. For nucleophilic substitution reactions, moderate temperatures (50-80°C) provide optimal balance between reaction rate and selectivity [2]. Higher temperatures may promote competing elimination pathways or decomposition of sensitive functional groups.
The temperature dependence of electrophilic aromatic substitution on the thiophene ring demonstrates that many reactions proceed efficiently at or below room temperature due to the exceptional nucleophilicity of the thiophene system [21]. This thermal accessibility makes thiophene-containing compounds attractive targets for mild synthetic transformations.
Kinetic isotope effects (KIE) provide additional mechanistic insights when reactions are conducted at different temperatures. Primary kinetic isotope effects (kH/kD = 2-7) observed in reactions involving C-H bond breaking confirm the participation of these bonds in the rate-determining step [24]. Secondary kinetic isotope effects (<2) indicate changes in hybridization or bonding without direct bond breaking to the isotopic center.